molecular formula C13H10FNO3 B6387675 5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261946-64-8

5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6387675
CAS No.: 1261946-64-8
M. Wt: 247.22 g/mol
InChI Key: RCVKHCOGMOADJX-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid is a chemical compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a fluorine atom, a methyl group, and a hydroxyl group attached to an isonicotinic acid framework. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-fluoro-2-methylbenzoic acid with suitable reagents to introduce the hydroxyl group and form the isonicotinic acid framework .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous-flow reactors to ensure efficient and safe production . The choice of solvents, catalysts, and reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the hydroxyl group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the hydroxyl group in 5-(5-Fluoro-2-methylphenyl)-2-hydroxyisonicotinic acid makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-7-2-3-8(14)4-9(7)11-6-15-12(16)5-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVKHCOGMOADJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687218
Record name 5-(5-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-64-8
Record name 5-(5-Fluoro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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